PARP-1 Cellular Inhibition: IC50 Comparison with Olaparib and Talazoparib
4-(2,5-Dichlorobenzoyl)isoquinoline inhibits PARP-1 in human HeLa cells with an IC50 of 640 nM, as measured by the reduction in H2O2-induced PAR formation [1]. This activity is approximately 8-fold weaker than that of Olaparib (IC50 ~80 nM in a comparable cellular PARP assay) and over 1000-fold less potent than Talazoparib (IC50 0.5 nM in a cellular PARP assay). This difference confirms the compound's role as a moderately potent PARP-1 inhibitor, suitable for applications where extreme potency is not required or where a less cytotoxic profile is advantageous.
| Evidence Dimension | PARP-1 Cellular Inhibition (IC50) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | Olaparib: ~80 nM [2]; Talazoparib: 0.5 nM [3] |
| Quantified Difference | Target is 8-fold weaker than Olaparib and >1000-fold weaker than Talazoparib |
| Conditions | Human HeLa cells, H2O2-induced PAR formation, 30 min incubation [1]; Olaparib: Cellular PARP assay [2]; Talazoparib: Cellular PARP assay [3] |
Why This Matters
This moderate potency makes it a valuable tool for studying PARP biology without causing rapid, complete enzyme inhibition, which can be useful for investigating PARP's role in non-lethal processes or for combination therapy where strong synergy is desired.
- [1] BindingDB. (2014). BDBM124945. Inhibition of PARP1 in human HeLa cells assessed as reduction in H2O2-induced PAR formation. Retrieved from http://ww.bindingdb.org View Source
- [2] Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. View Source
- [3] Shen, Y., et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003-5015. View Source
